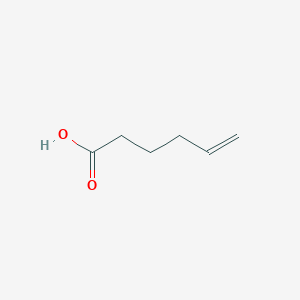

5-Hexenoic acid

Description

Contextual Significance in Organic Synthesis and Biochemistry

In organic synthesis, the value of 5-hexenoic acid lies in its dual reactivity. The terminal double bond is susceptible to a variety of transformations, while the carboxylic acid group provides a handle for esterification, amidation, and other classical acid reactions. This makes it an important chemical raw material and a versatile building block for creating more complex molecular structures. cymitquimica.com The unsaturated nature of its hydrocarbon chain allows for potential modifications, rendering it a useful compound in chemical research and industrial processes. cymitquimica.com

From a biochemical perspective, this compound belongs to the class of unsaturated fatty acids. nih.gov Fatty acids and their derivatives are fundamental to numerous biological processes, including roles in energy storage, cell membrane structure, and cellular signaling pathways. ontosight.ai While this compound itself is a subject of study, its derivatives are particularly relevant. For instance, modified versions of this compound are investigated as building blocks for non-proteinogenic amino acids, which are critical in drug design where specific stereochemistry influences biological activity.

Role as a Versatile Synthetic Intermediate and Platform Molecule

The structure of this compound makes it an ideal synthetic intermediate and a platform molecule for producing a diverse array of other chemicals. It serves as a precursor in the synthesis of various organic compounds, including surfactants and plasticizers. cymitquimica.com A notable application is its use in the selective preparation of δ-caprolactone through coupling reactions.

Furthermore, its derivatives are employed in the manufacturing of specialty materials such as cold-resistant plasticizers and synthetic lubricants. The ability to functionalize the molecule through methods like alkylation, reduction, and acylation allows for the creation of intermediates used in complex syntheses. Research has also demonstrated the direct synthesis of this compound derivatives on polystyrene resin, highlighting its application as a cleavable linker in solid-phase organic synthesis. researchgate.net This versatility solidifies its status as a foundational molecule for developing a range of higher-value chemical products.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | hex-5-enoic acid | nih.govthermofisher.com |

| Molecular Formula | C₆H₁₀O₂ | nih.govthermofisher.com |

| Molecular Weight | 114.14 g/mol | nih.govthermofisher.com |

| CAS Number | 1577-22-6 | nih.gov |

| Appearance | Colorless to light yellow liquid | cymitquimica.com |

| Density | 0.961 g/mL at 25 °C | fishersci.com |

| Boiling Point | 203 °C; 105 °C at 15 mmHg | fishersci.com |

| Solubility in Water | Insoluble | fishersci.com |

| Refractive Index | 1.4340 at 20 °C | thermofisher.comvwr.com |

Propriétés

IUPAC Name |

hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDOZULIAWNMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166305 | |

| Record name | 5-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-22-6 | |

| Record name | 5-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL6OL352W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 5-hexenoic Acid and Its Derivatives

De Novo Synthesis Pathways for 5-Hexenoic Acid

The de novo synthesis of this compound, a valuable six-carbon unsaturated carboxylic acid, can be achieved through various strategic pathways involving fundamental organic reactions. These methods focus on constructing the carbon skeleton and introducing the requisite functional groups from simpler, more readily available starting materials.

Carbon-Carbon Bond Formation Strategies

Central to the synthesis of this compound are methods that construct the molecule's carbon framework. The Wittig reaction and synthetic routes originating from cyclohexanone are prominent examples of such strategies.

Wittig Reactions for Alkene Formation

The Wittig reaction is a powerful and widely employed method for the synthesis of alkenes from carbonyl compounds. pressbooks.publibretexts.orgunigoa.ac.in Its key advantage lies in the unambiguous placement of the carbon-carbon double bond, which is crucial for the synthesis of a specific isomer like this compound. pressbooks.publibretexts.org The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.org

In a typical synthesis of this compound or its esters via this route, a Wittig reagent is generated from a phosphonium salt, which then reacts with a suitable aldehyde. For instance, this compound can be prepared through the reaction of 5-carboxybutyl triphenylphosphonium bromide with an aldehyde in the presence of a base like sodium hydride (NaH) in dimethyl sulfoxide (DMSO). oup.com Another approach involves the reaction of an aldehyde with a phosphorus ylide derived from a protected carboxylic acid, such as (formylmethyl)triphenylarsonium bromide reacting with aldehydes to form E-α,β-unsaturated aldehydes, which can then be further elaborated. researchgate.net

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to a betaine intermediate, which then forms a four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the desired alkene and a stable phosphine oxide, the formation of which is a major driving force for the reaction. organic-chemistry.org

A modified approach, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide. wpmucdn.com This variant often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. organic-chemistry.org

Approaches from Cyclohexanone Precursors

Cyclohexanone serves as a versatile and economical starting material for the synthesis of this compound. scribd.comscribd.comresearchgate.net The core strategy involves the oxidative cleavage of the cyclic ketone to form a linear dicarboxylic acid precursor, which can then be converted to the target unsaturated acid.

A key transformation in this pathway is the Baeyer-Villiger oxidation of cyclohexanone. sigmaaldrich.comlibretexts.org This reaction employs peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide with a catalyst, to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester), specifically ε-caprolactone. sigmaaldrich.comlibretexts.orgnih.gov The mechanism involves the initial addition of the peroxy acid to the ketone, followed by the migration of an alkyl group to the adjacent oxygen, leading to the formation of the ester. libretexts.org

Subsequent hydrolysis of the ε-caprolactone yields 6-hydroxyhexanoic acid. This intermediate can then be subjected to further reactions, such as dehydration, to introduce the double bond at the desired position. However, a more direct route involves the radical-mediated cleavage of cyclohexanone. For example, treating cyclohexanone with hydrogen peroxide in the presence of iron(II) and copper(II) sulfates can directly yield this compound. researchgate.net One documented procedure describes the oxidation of cyclohexanone to produce this compound in a 55.4% yield. scribd.comscribd.com The liquid-phase oxidation of cyclohexane can also lead to the formation of various carboxylic acids, including 6-oxohexanoic acid, which can be a precursor to this compound. researchgate.net

Transformations from Related Unsaturated Fatty Acids

Existing unsaturated fatty acids can be chemically modified to produce this compound, offering an alternative to de novo synthesis. Cross-metathesis is a particularly powerful tool for this purpose.

Cross-Metathesis Reactions

Olefin metathesis is a transformative reaction in organic synthesis that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. researchgate.netscielo.br Cross-metathesis, the reaction between two different olefins, is especially useful for altering the chain length of fatty acids. scielo.brgoogle.com

Ethenolysis, a specific type of cross-metathesis involving ethylene, can be used to cleave longer-chain unsaturated fatty acids to produce shorter-chain terminal alkenes. scielo.brgoogle.com For example, the ethenolysis of a long-chain unsaturated fatty acid ester can yield a mixture of shorter-chain α-olefins and ω-unsaturated esters. google.comgoogleapis.com While not a direct synthesis of this compound, this methodology demonstrates the principle of tailoring fatty acid chain lengths.

This compound itself can be a substrate in cross-metathesis reactions. For example, its reaction with 1-hexene can produce 5-decenoic acid, which is a precursor to an insect pheromone. google.com This highlights the utility of this compound as a building block in more complex syntheses via metathesis. The catalysts used for these transformations, such as the Hoveyda-Grubbs first-generation catalyst, are commercially available. rsc.org

Derivatization and Functionalization Strategies

This compound possesses two key reactive sites: the carboxylic acid group and the terminal carbon-carbon double bond. These allow for a wide range of derivatization and functionalization reactions to produce a variety of other useful compounds.

The carboxylic acid moiety can undergo standard transformations such as esterification or conversion to an amide. For example, it can be coupled with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide. escholarship.org For analytical purposes, the carboxylic acid can be derivatized to improve its detection by techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.orgnih.gov Common derivatizing agents include 3-nitrophenylhydrazine (3-NPH) and 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ). frontiersin.org Another approach involves conversion to benzyl esters using benzyl chloroformate for gas chromatography-mass spectrometry (GC-MS) analysis. bevital.no Fluorescent tags like 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) can also be attached for sensitive detection. researchgate.net

The terminal double bond is also amenable to a variety of functionalization reactions. It can be reduced to form the corresponding saturated acid, hexanoic acid. smolecule.com Conversely, it can be oxidized, for example, through epoxidation or dihydroxylation, to introduce oxygen-containing functional groups. Advanced catalytic systems, such as iron-based complexes, can facilitate the epoxidation or lactonization of this compound derivatives. The double bond can also participate in addition reactions. For instance, bromination across the double bond yields 5,6-dibromohexanoic acid, a key intermediate in the synthesis of 5-hexynoic acid. scribd.comresearchgate.net

Furthermore, halolactonization, an intramolecular cyclization reaction, can be performed on this compound and its derivatives. researchgate.net This reaction, often catalyzed by chiral reagents to achieve enantioselectivity, results in the formation of δ-valerolactones, which are valuable chiral building blocks for further synthesis. researchgate.netnih.gov For example, the asymmetric bromolactonization of this compound derivatives has been achieved using a BINOL-derived chiral bifunctional sulfide catalyst. researchgate.netnih.gov

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound backbone allows for the creation of a diverse range of derivatives with tailored properties. Strategic introduction of amino, oxo, cyano, aryl, and halogen groups is achieved through various synthetic methodologies, including thermal rearrangements, condensations, and catalytic reactions.

Amino-functionalized Hexenoic Acids

The synthesis of amino-functionalized hexenoic acids often involves multi-step sequences starting from readily available precursors. A notable example is the synthesis of 4-amino-5-hexenoic acid, a known GABA-T inhibitor. googleapis.comjustia.comgoogle.com One approach begins with erythritol, which undergoes a series of thermal rearrangement reactions, including a Claisen rearrangement and an Overman rearrangement, to yield the target molecule. googleapis.comjustia.comgoogle.com The process involves several key intermediates, such as 4-formyloxy-3-hydroxy-1-butene and ethyl 4-trichloroacetoamido-5-hexenoate. googleapis.comjustia.com The final step is typically an acid-catalyzed hydrolysis to reveal the amino acid. googleapis.comjustia.com

An alternative industrial-scale synthesis for 4-amino-5-hexenoic acid starts from succinimide. google.comgoogle.comepo.org This process involves the reduction of succinimide to a 5-alkoxy-2-pyrrolidone intermediate. google.comgoogle.com This intermediate is then reacted with a vinyl Grignard reagent to form 5-vinyl-2-pyrrolidone, which is subsequently hydrolyzed to give 4-amino-5-hexenoic acid. google.comgoogle.comepo.org

Other strategies include the alkylation of lactams to produce functionalized intermediates. For instance, the synthesis of 5-acetamido-4-oxo-5-hexenoic acid has been described, highlighting methods to introduce both amino and oxo functionalities. researchgate.net Furthermore, derivatives with protected amino groups, such as this compound, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-, are synthesized as chiral building blocks, often for peptide synthesis. The phenylmethoxycarbonyl (PMC) group serves as a reversible protecting group for the amine.

Key Synthetic Intermediates for 4-amino-5-hexenoic acid

| Starting Material | Key Intermediates | Final Step | Reference |

|---|---|---|---|

| Erythritol | 4-formyloxy-3-hydroxy-1-butene, Ethyl 6-hydroxy-4-hexenoate, Ethyl 4-trichloroacetoamido-5-hexenoate | Acid Hydrolysis | googleapis.comjustia.comgoogle.com |

Oxo-functionalized Hexenoic Acids

The introduction of a ketone (oxo) group into the hexenoic acid structure can be achieved through several routes. For example, methyl 3-oxo-5-hexenoate can be synthesized via an aldol condensation reaction between acetone and an acrylic acid derivative. smolecule.com Another method is the ozonolysis of cyclic precursors like isophorone, which yields 3,3-dimethyl-5-oxo-hexenoic acid. prepchem.com The corresponding ethyl ester can be prepared by conducting the ozonolysis in ethyl acetate followed by reaction with ethanol under acidic conditions. prepchem.com

The synthesis of 4-oxo-hexanoic acid has been reported from starting materials such as 4-hexanolide. chemicalbook.com More complex structures like 5-acetamido-4-oxo-5-hexenoic acid are produced by certain microorganisms and can also be synthesized chemically. researchgate.net The synthesis of 6-(1-naphthyl)-4-oxo-5-hexenoic acid represents a derivative with both oxo and aryl functionalities. ontosight.ai Additionally, diketohexenoic acid derivatives can be synthesized through the acid-catalyzed alkenylation of indoles and pyrroles with substituted 4-pyrones. researchgate.net This reaction proceeds via a ring-opening of the pyrone ring. researchgate.net

Examples of Oxo-functionalized Hexenoic Acid Synthesis

| Product | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Methyl 3-oxo-5-hexenoate | Aldol Condensation | Acetone, Acrylic acid derivative | smolecule.com |

| 3,3-Dimethyl-5-oxo-hexanoic acid | Ozonolysis | Isophorone | prepchem.com |

Cyano- and Aryl-substituted Derivatives

Cyano-substituted hexenoic acids are important intermediates, particularly in the synthesis of pharmaceuticals. For instance, (S)-3-cyano-5-methylhexanoic acid is a key chiral intermediate for the synthesis of Pregabalin. researchgate.netgoogle.com One synthetic route involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by a Michael addition of a cyanide source to the resulting α,β-unsaturated ester. google.comgoogleapis.com Another approach involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a chiral rhodium catalyst to establish the desired stereochemistry. researchgate.netgoogle.com Biocatalytic routes using nitrilase enzymes have also been developed for the enantioselective synthesis of these compounds. researchgate.net More complex structures, like 5-cyano-6,6-bis(4-methoxyphenyl)-5-hexenoic acid methyl ester, are prepared through multi-step syntheses involving cyanation, alkylation, and esterification reactions. ontosight.ai

Aryl-substituted hexenoic acids can be prepared through various C-C bond-forming reactions. The synthesis of β-aryl keto hexanoic acids has been reported, which can then be esterified and further modified. eurjchem.comresearchgate.net For example, a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives were synthesized from the corresponding β-aryl keto methylhexanoates. eurjchem.comresearchgate.net Another class of aryl-substituted derivatives, 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids, were synthesized in a four-step parallel procedure. nih.gov This synthesis involved the alkylation of pyrrole-2-carboxaldehyde, condensation with acetone, reaction with diethyl oxalate, and final hydrolysis. nih.gov

Halogenated Hexenoic Acid Analogues

The synthesis of halogenated derivatives of this compound can be accomplished through several methods, often leading to functionalized lactones. Chiral bifunctional sulfide-catalyzed enantioselective bromolactonization of α- and β-substituted 5-hexenoic acids provides access to optically active bromo-δ-valerolactones. nih.gov This reaction demonstrates a method for the simultaneous introduction of a halogen and the formation of a lactone ring with stereocontrol. nih.gov

The preparation of specific bromo-substituted intermediates, such as methyl 6-bromo-4-methylhex-4-enoate, has been described as part of the total synthesis of other complex molecules. rsc.org This intermediate was prepared in a nine-step sequence from geraniol. rsc.org Additionally, syntheses involving halogenated building blocks have been reported. For example, a process for preparing a 5-hydroxy-3-oxo-hexanoic acid derivative utilizes (S)-4-halo-3-hydroxybutyronitrile as a key starting material in a Blaise reaction. google.com More complex molecules incorporating halogenated aryl rings, such as 6-(((5-chloro-2-hydroxyphenyl)(2-chlorophenyl)methylene)amino)-4-methyl-hexanoic acid, are synthesized through multi-step processes involving the formation of an amino group connecting the chlorinated aryl moieties to the hexanoic acid backbone. ontosight.ai

Esterification and Salt Formation Reactions

Esterification of this compound and its derivatives is a common and crucial step in many synthetic sequences. It is often used to protect the carboxylic acid functionality, to modify the solubility and reactivity of the molecule, or to prepare the final product. Direct esterification can be achieved by reacting the hexenoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst. smolecule.com This method is used, for example, in the synthesis of methyl 3-oxo-5-hexenoate. smolecule.com

In more complex syntheses, such as that for 4-amino-5-hexenoic acid starting from erythritol, an ester group is introduced early in the sequence via an orthoester Claisen rearrangement and carried through several steps before final hydrolysis. google.comrsc.org The ethyl ester of this compound is also noted as a flavoring agent. nih.govthegoodscentscompany.com For specialized applications, the carboxylic acid can be activated, for instance, by converting it to an N-Hydroxysuccinimide (NHS) ester, like 5-Hexynoic Acid-NHS Ester. broadpharm.com This activated ester is highly reactive towards primary amines, facilitating the conjugation of the hexenoic acid moiety to peptides or other amine-containing molecules. broadpharm.com

Salt formation is another important reaction, often employed for purification or resolution of chiral acids. In the synthesis of the pharmaceutical intermediate (S)-3-cyano-5-methyl-hexanoic acid, the racemic acid can be resolved by forming diastereomeric salts with a chiral amine. google.com Similarly, the product of enzymatic hydrolysis, 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid, can be isolated as a salt with t-butyl amine. lupinepublishers.com

Mechanistic Investigations and Reaction Pathways of 5-hexenoic Acid

Cyclization Reactions

5-Hexenoic acid serves as a versatile substrate for various cyclization reactions, yielding a range of valuable heterocyclic and carbocyclic structures. These transformations are often initiated by the activation of the terminal alkene or the carboxylic acid moiety, leading to intramolecular ring closure. The outcomes of these reactions are highly dependent on the reagents, catalysts, and reaction conditions employed.

The intramolecular cyclization of this compound and its derivatives is a prominent method for the synthesis of six-membered lactones (specifically δ-valerolactone derivatives) and lactams. nuph.edu.uanuph.edu.ua These reactions typically proceed through an electrophilic activation of the double bond, followed by the nucleophilic attack of the carboxyl or amide group. nuph.edu.uanuph.edu.ua This approach provides an efficient route to these important heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. nuph.edu.ua

Enantioselective iodolactonization of this compound derivatives has been achieved with high efficiency using tertiary aminourea-based catalysts. nih.govnih.gov This process involves the reaction of the unsaturated acid with a source of electrophilic iodine (I+). nih.gov A proposed mechanism suggests that a tertiary aminourea catalyst binds an iodonium imidate intermediate through hydrogen bonding. nih.govcapes.gov.br The use of catalytic amounts of iodine is crucial for enhancing both the reaction's reactivity and the enantioselectivity of the stoichiometric iodine source. nih.govnih.gov

The catalytic cycle is thought to begin with the formation of an iodonium ion from the hexenoic acid, induced by an N-iodo tertiary aminourea complex. nih.gov The subsequent cyclization is considered the rate-determining and enantio-determining step. nih.gov This is supported by the observation that the reactivity of similar unsaturated acids to form five-, six-, or seven-membered lactones differs significantly. nih.gov It is proposed that the urea-bound phthalimide acts as a base, deprotonating the carboxylic acid during the cyclization event. nih.gov

| Entry | I2 Additive (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | 15 | 86 | 31 |

| 2 | 1.0 | 95 | 76 |

| 3 | 0.1 | 45 | 90 |

| 4 | 0.1 | 82 | 90 |

Data derived from a study on the optimization of tertiary aminourea-catalyzed enantioselective iodolactonization. nih.gov

Factors that accelerate the cyclization of the iodonium ion intermediate have been observed to decrease enantioselectivity. nih.gov This suggests a delicate balance between the rate of iodonium ion formation and the subsequent cyclization step is necessary for high enantioselectivity. nih.gov

Lewis acids can promote the carbocyclization of this compound derivatives. For instance, alkylaluminum chlorides can induce the cyclization of unsaturated carbonyl compounds. brandeis.edu In a specific application, the one-pot cyclization of 5-hexynoic acid (a close structural analog with a terminal alkyne instead of an alkene) to 3-alkoxy-2-cyclohexenones is mediated by indium(III) chloride. nih.gov The proposed pathway involves the initial conversion of the carboxylic acid to an acyl chloride, followed by an indium(III) chloride-promoted cyclization to a 3-chloro-2-cyclohexenone intermediate. nih.gov Subsequent reaction with an alcohol nucleophile yields the final product. nih.gov This method highlights the role of the Lewis acid in activating the substrate for intramolecular attack.

The electrophilic heterocyclization of unsaturated carboxylic acids like this compound is a well-established method for constructing heterocyclic compounds. nuph.edu.uanuph.edu.ua This process is initiated by the attack of an external electrophile on the carbon-carbon double bond, which then triggers the intramolecular nucleophilic attack by the carboxyl group. nuph.edu.ua Various electrophiles can be employed, leading to the incorporation of different functionalities into the resulting lactone ring. biointerfaceresearch.com For example, reactions with 8-quinolinesulfenyl chloride lead to the formation of nih.govnih.govthiazino[2,3,4-ij]quinolin-4-ium derivatives in a regioselective manner. mdpi.com Similarly, reactions with other chalcogen-based electrophiles can be used to synthesize a variety of sulfur- and selenium-containing heterocycles. benthamdirect.com

While cyclization of this compound predominantly leads to six-membered rings, the formation of five-membered rings, such as cyclopentanone derivatives, can also occur under specific conditions, particularly through pathways that involve rearrangement or alternative cyclization modes. For example, the Lewis acid-activated addition of homoenolate equivalents to unsaturated ketoesters can lead to the formation of highly substituted cyclopentanes. nih.gov While not a direct cyclization of this compound itself, this illustrates a strategy for forming five-membered rings from related open-chain precursors.

Intramolecular Cyclization to Lactones and Lactams

Lewis Acid-Mediated Carbocyclization Pathways

Polymerization and Oligomerization Mechanisms

This compound, as an unsaturated carboxylic acid, can undergo polymerization and oligomerization reactions. The presence of both a polymerizable alkene and a reactive carboxylic acid group allows for several mechanistic pathways. Thermal treatment of unsaturated fatty acids, like the structurally similar oleic acid, in the presence of air can lead to the formation of oligomers cross-linked by ester groups. researchgate.net This suggests a pathway where the carboxylic acid of one molecule esterifies a hydroxyl group on another, which could be formed through oxidation of the double bond.

Polymeric Building Block Formation from Unsaturated Fatty Acids

Unsaturated fatty acids are increasingly investigated as renewable feedstocks for the chemical industry, particularly for the synthesis of polymer building blocks. researchgate.netresearchgate.net Various chemical transformations are employed to convert these long-chain molecules into bifunctional monomers suitable for polymerization. Key among these methods are cross-metathesis and hydroformylation, which can be applied to a range of unsaturated fatty acids, with this compound serving as a valuable model substrate for these synthetic strategies. researchgate.netmdpi.com

One significant pathway for modifying unsaturated fatty acids is through cross-metathesis, particularly ethenolysis, which involves reacting the fatty acid with ethylene in the presence of a metathesis catalyst, such as a ruthenium-based complex like the Hoveyda-Grubbs second-generation catalyst. researchgate.netscielo.bracs.orggoogle.com This reaction cleaves the internal double bond of a long-chain unsaturated fatty acid to produce shorter-chain ω-unsaturated fatty acids and α-olefins. scielo.brd-nb.info For instance, the ethenolysis of oleic acid can yield 9-decenoic acid and 1-decene. researchgate.netscielo.br These shorter, terminally unsaturated acids, like this compound, are versatile intermediates.

Once a terminally unsaturated fatty acid like this compound is obtained or used as a starting model, hydroformylation (also known as the oxo process) can be employed to introduce a formyl group (-CHO) at the terminus of the hydrocarbon chain. mdpi.comwikipedia.org This reaction typically uses a rhodium-based catalyst, such as a Rh-TPPTS complex, and a mixture of carbon monoxide and hydrogen (syngas). mdpi.comwikipedia.org The hydroformylation of this compound converts the terminal alkene into an aldehyde, creating a bifunctional molecule with both a carboxylic acid and an aldehyde group. mdpi.com This aldehyde can then be further functionalized. For example, it can be condensed with hydroxylamine to form an aldoxime, which can subsequently be dehydrated to a nitrile. mdpi.com The resulting nitrile-functionalized carboxylic acid can then be hydrogenated to produce an ω-amino acid, a key monomer for the synthesis of polyamides. researchgate.netmdpi.com

The following table summarizes the conversion of this compound into a polymer precursor:

| Step | Reaction | Reagents/Catalyst | Product |

| 1 | Hydroformylation | H₂/CO, Rh-TPPTS catalyst | Aldehyde-functionalized hexanoic acid |

| 2 | Condensation | Hydroxylamine | Aldoxime-functionalized hexanoic acid |

| 3 | Dehydration | Aldoxime dehydratase or Cu(II) acetate | Nitrile-functionalized hexanoic acid |

| 4 | Hydrogenation | Not specified | ω-amino acid |

This table illustrates a multi-step synthetic route to convert this compound into a valuable monomer for polymer synthesis. researchgate.netmdpi.com

Thermal Degradation Mechanisms Yielding this compound

This compound is a notable product of the thermal degradation of certain aliphatic polyesters, most significantly poly(ε-caprolactone) (PCL). researchgate.netmdpi.comnih.gov The thermal decomposition of PCL has been shown to occur through a multi-stage process, with the initial stage being directly responsible for the formation of this compound. researchgate.netnih.gov

The primary mechanism for the formation of this compound from PCL is a non-radical, intramolecular cyclization reaction known as ester pyrolysis or cis-elimination. researchgate.netmdpi.commdpi.com This reaction involves the statistical, random scission of the polyester chains. nih.govresearchgate.net The process is initiated by the abstraction of a hydrogen atom from the carbon atom adjacent (β-position) to the carbonyl group of the ester linkage by the oxygen atom of the same ester group, proceeding through a six-membered cyclic transition state. This concerted rearrangement results in the cleavage of the C-O bond of the polymer backbone, yielding a carboxylic acid end group on one fragment and a terminal double bond (alkene) on the other. In the case of PCL, this specific intramolecular rearrangement leads directly to the formation of this compound. researchgate.netmdpi.com

This initial degradation step, which occurs at temperatures around 340-410°C, also produces other volatile compounds such as carbon dioxide (CO₂) and water (H₂O). researchgate.netmdpi.com At higher temperatures (around 450°C), a second degradation mechanism, unzipping depolymerization, becomes dominant, leading to the formation of the cyclic monomer ε-caprolactone. researchgate.netnih.gov

The table below outlines the key stages and products of PCL thermal degradation.

| Degradation Stage | Temperature Range (°C) | Primary Mechanism | Key Products |

| First Stage | ~340 - 410 | Ester Pyrolysis (Random Chain Scission) | This compound, H₂O, CO₂ |

| Second Stage | ~400 - 450 | Unzipping Depolymerization | ε-Caprolactone |

This table summarizes the two main degradation pathways for PCL, highlighting the conditions under which this compound is formed. researchgate.netmdpi.comnih.gov

Radical Chemistry and Acyl Radical Equivalent Generation

Acyl radicals are valuable intermediates in organic synthesis for the formation of carbon-carbon bonds. While traditionally generated under harsh conditions, modern methods have sought milder pathways. This compound has been utilized as a precursor for the generation of an acyl radical equivalent through an electrochemical process. oup.com

An acyl radical equivalent can be generated directly from this compound via the cathodic reduction of an in-situ-formed acyl tributylphosphonium ion. oup.com In this process, the electrolysis of this compound in the presence of tributylphosphine (Bu₃P) in an undivided cell leads to the formation of an acyl phosphonium ion at the anode. A subsequent one-electron transfer to this acyl phosphonium ion at the cathode generates a neutral radical species which functions as an acyl radical equivalent. oup.com

Once generated, this 5-hexenoyl radical equivalent can undergo intramolecular cyclization. The radical center at the carbonyl carbon attacks the terminal double bond, leading primarily to the formation of a five-membered ring, resulting in a cyclopentanone derivative after further reaction steps. oup.com This cyclization is in competition with a further one-electron reduction of the radical, which can lead to the formation of 5-hexen-1-al as a byproduct. oup.com The radical nature of this cyclization is supported by the observation that 7-phenyl-6-hexenoic acid under similar conditions yields only the corresponding aldehyde without the formation of a cyclohexanone, consistent with the slower cyclization rates of 6-heptenoyl radicals compared to 5-hexenoyl radicals. oup.com

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of this compound can be harnessed through both nucleophilic and electrophilic activation mechanisms, targeting either the carboxylic acid functionality or the terminal alkene.

Nucleophilic Activation:

The carboxylic acid group of this compound can be activated to facilitate nucleophilic acyl substitution. A common method of activation is the conversion of the carboxylic acid to an acyl chloride, specifically 5-hexenoyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂) or oxalyl chloride. psu.edu The resulting 5-hexenoyl chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid.

The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes attack by a wide range of nucleophiles. This process follows a typical nucleophilic acyl substitution mechanism, which involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity allows for the synthesis of various derivatives of this compound.

The following table provides examples of nucleophilic substitution reactions with 5-hexenoyl chloride.

| Nucleophile | Product Class |

| Alcohols | Esters |

| Amines | Amides |

| Thiols | Thioesters |

| Water | This compound (hydrolysis) |

This table shows the products formed from the reaction of activated this compound (5-hexenoyl chloride) with different nucleophiles.

Electrophilic Activation:

The terminal double bond of this compound is a region of high electron density, making it susceptible to attack by electrophiles in electrophilic addition reactions. youtube.comlibretexts.orglibretexts.org This mode of activation allows for the formation of cyclic structures through intramolecular reactions.

A notable example is the enantioselective iodolactonization of this compound derivatives. nih.gov In this reaction, an electrophilic iodine source (I⁺) is attacked by the electrons of the C=C double bond, forming a cyclic iodonium ion intermediate. The carboxylate group, acting as an intramolecular nucleophile, then attacks one of the carbons of the former double bond, leading to the formation of a five-membered lactone ring (a γ-lactone) with the concomitant opening of the iodonium ring. nih.gov This process can be catalyzed by chiral organocatalysts, such as tertiary aminoureas, to achieve high enantioselectivity. nih.gov

Another example of electrophilic activation involves the Lewis acid-mediated cyclization of 5-hexynoyl chloride (derived from 5-hexynoic acid) to form 3-alkoxy-2-cyclohexenones. psu.edu While this starts with the alkyne analogue, the related cyclization of 5-hexenoyl chloride can be envisioned. In the reported mechanism for the alkyne, an indium(III) chloride catalyst promotes the intramolecular attack of the alkyne on the activated acyl group, leading to a cyclized intermediate. psu.edu A similar electrophilic activation of the alkene in this compound derivatives can lead to cyclization, where the double bond acts as the nucleophile attacking an electrophilically activated carbonyl group or a related species.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-hexenoic acid, offering precise insights into the connectivity and chemical environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides characteristic signals for the different protons in the this compound molecule. The terminal vinyl group gives rise to complex multiplets in the downfield region, typically between δ 5.70 and 5.90 ppm for the internal vinyl proton (C5-H) and between δ 4.90 and 5.10 ppm for the two terminal vinyl protons (C6-H₂). The protons on the carbon adjacent to the vinyl group (C4-H₂) usually appear as a multiplet around δ 2.00-2.20 ppm. The protons on the carbon adjacent to the carboxyl group (C2-H₂) are observed as a triplet at approximately δ 2.35 ppm. The remaining methylene protons (C3-H₂) typically resonate as a multiplet around δ 1.70-1.80 ppm. The acidic proton of the carboxyl group (-COOH) is often a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-5 | 5.70 - 5.90 | Multiplet |

| H-6 | 4.90 - 5.10 | Multiplet |

| H-2 | ~2.35 | Triplet |

| H-4 | 2.00 - 2.20 | Multiplet |

| H-3 | 1.70 - 1.80 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carboxyl carbon (C1) is the most deshielded, appearing far downfield, typically around δ 179-180 ppm. The carbons of the double bond (C5 and C6) are also found in the downfield region, with C5 resonating at approximately δ 137-138 ppm and C6 at about δ 115-116 ppm. The methylene carbons show distinct signals in the upfield region: C2 is typically around δ 33-34 ppm, C3 at δ 23-24 ppm, and C4 at δ 32-33 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (COOH) | 179 - 180 |

| C5 (=CH) | 137 - 138 |

| C6 (=CH₂) | 115 - 116 |

| C2 (CH₂) | 33 - 34 |

| C4 (CH₂) | 32 - 33 |

| C3 (CH₂) | 23 - 24 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z 114 for C₆H₁₀O₂). nih.gov However, this peak can sometimes be weak or absent in EI spectra of molecules like this compound due to the high energy of the ionization process. jeol.comacdlabs.com The fragmentation pattern is highly characteristic. Common fragments observed for this compound include a prominent peak at m/z 60, which corresponds to the [CH₃COOH]⁺ ion resulting from a McLafferty rearrangement. nih.gov Other significant fragments can be seen at m/z 41, 55, and 68, arising from various cleavages of the alkyl chain and loss of functional groups. nih.gov The analysis of these fragment ions provides valuable information for the structural confirmation of the molecule. whitman.edu

| m/z Value | Proposed Fragment | Significance |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |

| 68 | [C₅H₈]⁺ | Loss of COOH and H |

| 55 | [C₄H₇]⁺ | Alkyl chain fragment |

| 41 | [C₃H₅]⁺ | Allylic carbocation |

Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is particularly useful for analyzing volatile compounds like this compound within complex mixtures. In a typical GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a GC column. nih.govshimadzu.com As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and a mass spectrum is generated. nih.gov This allows for both the identification and quantification of this compound, even in trace amounts. iscientific.org The retention time from the GC provides an additional layer of identification when compared to a known standard. iscientific.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong, sharp peak around 1700-1725 cm⁻¹. The presence of the terminal double bond is confirmed by several peaks: a C=C stretching vibration around 1640-1650 cm⁻¹, and C-H stretching vibrations for the sp² hybridized carbons typically above 3000 cm⁻¹ (around 3075-3085 cm⁻¹). Additionally, out-of-plane C-H bending vibrations for the vinyl group are observed around 910-920 cm⁻¹ and 990-1000 cm⁻¹. thermofisher.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 (strong, sharp) |

| Alkene (C=C) | Stretching | 1640 - 1650 |

| Alkene (=C-H) | Stretching | 3075 - 3085 |

| Vinyl (=C-H) | Out-of-plane Bending | 910 - 920 & 990 - 1000 |

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods offer high resolution and sensitivity, making them indispensable for purity assessment and analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It is particularly crucial for determining the purity of a sample and for resolving enantiomers to establish enantiomeric excess. heraldopenaccess.us

The determination of enantiomeric excess is critical when dealing with chiral molecules, as enantiomers can exhibit different biological activities. heraldopenaccess.us While direct HPLC analysis of this compound itself for enantiomeric excess is not common as it is not chiral, the methodology is critical for its many chiral derivatives. The direct approach, utilizing a chiral stationary phase (CSP), is the most common strategy in HPLC for separating enantiomers. chromatographyonline.com Polysaccharide-based CSPs are widely used for resolving a broad range of chiral compounds. researchgate.net

For purity analysis of this compound or its derivatives, a standard reversed-phase HPLC method is typically employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Detection is often achieved using a UV detector, as the carboxyl group provides some UV absorbance, or more universally, a refractive index detector.

For determining the enantiomeric excess of chiral derivatives of this compound, a chiral HPLC method is necessary. This can be achieved through two main approaches:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and thus separation.

Indirect Method: This approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chromatographyonline.com

The choice of method depends on the specific compound, the availability of a suitable CSP, and the potential for racemization during derivatization in the indirect method. chromatographyonline.com

Table 1: Representative HPLC Conditions for Chiral Separation of Carboxylic Acids

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) mdpi.com |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., 2-propanol) with a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress ionization of the carboxyl group. mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Detector (DAD) or a chiroptical detector like a Circular Dichroism (CD) detector. heraldopenaccess.usmdpi.com |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. This compound, with a boiling point of approximately 105 °C at 15 mmHg, is sufficiently volatile for GC analysis. sigmaaldrich.com This method is particularly useful for monitoring the presence of this compound as a volatile product in various chemical processes, such as the thermal degradation of polymers.

A common application is the use of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to study the thermal decomposition of polyesters like poly(ε-caprolactone) (PCL). In such studies, the polymer is heated to a high temperature in an inert atmosphere, and the resulting volatile degradation products, including this compound, are separated by the GC column and identified by the mass spectrometer. The mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the fragmented ions, allowing for unambiguous identification of this compound (m/z 114).

The choice of the GC column is critical for achieving good separation. A polar capillary column is often preferred for analyzing carboxylic acids due to the polar nature of the carboxyl group.

Table 2: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| Pyrolysis Temperature | Dependent on the matrix, e.g., up to 500°C for PCL |

| GC Column | Elite-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., Initial temp 40°C, ramp to 300°C at 10°C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-550 |

| Key Ion for this compound | m/z 114 (Molecular Ion) |

Thermal Analysis Techniques for Stability and Degradation Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are vital for assessing the thermal stability of this compound and for studying its formation during the degradation of other materials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common thermal analysis techniques employed. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile products. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions, as well as heats of reaction.

A significant area of research where the thermal analysis of this compound is relevant is in the study of the thermal degradation of poly(ε-caprolactone) (PCL). The thermal degradation of PCL is a complex process that can proceed through different mechanisms depending on the conditions. One of the key degradation pathways involves an ester pyrolysis reaction (a cis-elimination) that results in the statistical rupture of the polyester chains and the formation of H₂O, CO₂, and this compound. researchgate.net This process typically occurs at temperatures around 350-410°C. researchgate.net

Coupling TGA with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) allows for the real-time identification of the evolved gases during degradation, confirming the formation of this compound. researchgate.net

Table 3: Thermal Degradation Data for Poly(ε-caprolactone) Leading to this compound Formation

| Analytical Technique | Observation | Temperature Range (°C) | Products Identified |

|---|---|---|---|

| TGA | Initial mass loss step | 350 - 410 | H₂O, CO₂, this compound |

| TGA-FTIR | Characteristic C=O and O-H stretching vibrations of carboxylic acid | ~370 | This compound |

| Py-GC-MS | Detection of molecular ion peak for this compound | Pyrolysis at ~400 | this compound, ε-caprolactone |

These studies show that while PCL is relatively stable, its degradation at elevated temperatures is a significant source of this compound. acs.orgpsu.edu The kinetics of this degradation can also be studied using these thermal analysis techniques to determine parameters such as the activation energy of the decomposition process. researchgate.net

Computational Chemistry and Theoretical Studies on 5-hexenoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict the geometric and electronic properties of 5-hexenoic acid and its derivatives.

The flexibility of this compound, arising from rotations around its single bonds, gives rise to multiple conformers with distinct energies and geometries. Conformational analysis using DFT is essential to identify the most stable structures.

Methodologies such as relaxed potential energy surface scans are employed to explore the conformational space. tandfonline.com For a molecule like this compound, this involves systematically rotating the dihedral angles along the carbon backbone and around the C-O bond of the carboxylic acid group. For each conformation, the geometry is optimized to find a local energy minimum. DFT calculations on similar molecules, such as 3,5-dibromohexanoic acid, have predicted specific arrangements, like a planar conformation for the carboxylic acid group and a staggered arrangement of substituents to minimize steric strain. vulcanchem.com Anharmonic DFT calculations on other short-chain unsaturated carboxylic acids have also been successful in reproducing experimental spectra, which relies on accurate geometric predictions. acs.org For this compound, key geometric parameters determined by DFT would include bond lengths, bond angles, and dihedral angles, with a focus on the planarity of the carboxyl and vinyl groups and their relative orientations in the lowest-energy conformers.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound This table is illustrative of the parameters that would be investigated in a typical DFT conformational analysis.

| Dihedral Angle | Description | Expected Influence on Stability |

|---|---|---|

| O=C-C-C | Defines the orientation of the carbonyl group relative to the alkyl chain. | Influences intramolecular interactions and steric hindrance. |

| C-C-O-H | Describes the orientation of the hydroxyl proton. | Determines potential for intramolecular hydrogen bonding. |

| C-C-C=C | Defines the twist around the C3-C4 bond. | Affects the overall shape and strain of the carbon chain. |

| C-C=C-H | Describes the orientation of the terminal vinyl group. | Generally planar, but minor torsions can occur. |

DFT calculations are crucial for elucidating the electronic structure of this compound. Key insights are derived from the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are fundamental indicators of a molecule's reactivity. nih.gov

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO represents the region most likely to accept an electron from a nucleophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond, which is a region of high electron density. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl group (C=O). This distribution predicts that the double bond will be susceptible to electrophilic attack, while the carbonyl carbon will be the primary site for nucleophilic attack. DFT calculations for related compounds, such as hex-5-enoyl chloride, are used to compute these orbitals to predict electrophilicity.

Table 2: Predicted Characteristics of Frontier Molecular Orbitals for this compound This table outlines the expected findings from a DFT analysis of FMOs.

| Orbital | Expected Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | π orbital of the C=C double bond | Site for electrophilic attack |

| LUMO | π* orbital of the C=O carbonyl group | Site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |

Conformational Analysis and Molecular Geometries

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome. uni-giessen.de

DFT methods are used to locate the geometry of transition states and calculate their energies. e3s-conferences.org This information is critical for determining the activation energy of a reaction, which governs its rate. For instance, the intramolecular cyclization of this compound, such as in iodolactonization, can be modeled to understand the stereochemical outcome and reaction feasibility. msu.edu Computational studies on similar systems, like the cyclization of radicals derived from this compound analogues, have successfully elucidated reaction mechanisms and predicted product ratios by comparing the energies of competing transition states. e3s-conferences.org Similarly, the mechanisms of enzyme inactivation by derivatives like 4-amino-5-fluoro-5-hexenoic acid have been investigated, proposing pathways that could be further detailed through transition state analysis. acs.org

Structure-Reactivity Relationship Predictions

By combining insights from conformational analysis and electronic structure calculations, DFT can be used to establish robust structure-reactivity relationships. ontosight.ai These relationships explain how the specific three-dimensional structure and electronic properties of this compound dictate its chemical behavior.

For example, Molecular Electrostatic Potential (MEP) maps can be generated from the DFT-calculated electron density. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the carbonyl oxygen and the C=C double bond, confirming them as sites for electrophilic interaction, and positive potential around the acidic hydroxyl hydrogen. Computational descriptors such as electrophilicity indices, derived from HOMO and LUMO energies, can also be calculated to quantify reactivity. These theoretical predictions allow for a rational understanding of why the molecule reacts in a certain way and can guide the design of new reactions or derivatives with tailored properties. tandfonline.comontosight.ai

Adsorption and Catalytic Behavior Modeling

Theoretical modeling is instrumental in understanding how this compound interacts with catalyst surfaces, a key aspect of its potential use in industrial processes. DFT calculations can model the adsorption of the molecule onto various materials, such as metals or metal oxides, to predict its catalytic conversion.

Studies on similar molecules like cis-3-hexenoic acid on Ni(111) and Pd-functionalized surfaces have shown that DFT can determine the most stable adsorption sites and geometries. conicet.gov.arresearchgate.net The interaction can occur through the carboxyl group, the C=C double bond, or both. The calculations reveal how adsorption affects the molecule's geometry and electronic structure, such as the elongation of certain bonds, which can activate them for a subsequent reaction. conicet.gov.ar For example, modeling the ketonization of hexanoic acid on a ZrO2 catalyst helped corroborate a Langmuir-Hinshelwood mechanism, where the reaction occurs between adsorbed acid molecules. nrel.gov Similar DFT studies for this compound could predict its adsorption energy on different catalysts, identify the likely reaction mechanism for processes like hydrogenation or oxidation, and help in the rational design of more efficient and selective catalysts. nih.gov

Applications in Advanced Materials Science and Pharmaceutical Research

Polymer Chemistry and Novel Material Development

Polymer Chemistry and Novel Material Development

The ability of 5-hexenoic acid to participate in polymerization reactions makes it a valuable monomer for creating new materials with tailored properties.

This compound serves as a fundamental building block in the synthesis of functional polymers. Researchers have utilized it as a model substrate to create bifunctional molecules, which are precursors for various polymers. mdpi.comresearchgate.net In these processes, the terminal double bond of this compound undergoes reactions like hydroformylation to introduce new functional groups, transforming the simple fatty acid into a monomer suitable for polymerization. mdpi.comresearchgate.net

One notable application is in the creation of hybrid block copolymers through ring-opening metathesis polymerization (ROMP). rsc.org A block copolymer composed of a poly(polyoxometalate) block and a poly(6-norbornene-hexanoic acid) block has been synthesized, demonstrating the utility of hexenoic acid derivatives in producing advanced hybrid materials that combine the processability of polymers with the functionality of inorganic clusters. rsc.org

The following table details the reaction conditions used in the hydroformylation of this compound and other unsaturated acids to convert them into aldehyde-functionalized monomers, a key step in preparing them for polymerization. researchgate.net

| Substrate | Temperature (°C) | Reaction Time (h) |

| This compound | 80 | 4 |

| 7-Octenoic acid | 100 | 6 |

| 9-Decenoic acid | 100 | 6 |

This table illustrates the specific conditions required for the hydroformylation of various unsaturated fatty acids, including this compound, to prepare them as polymer building blocks. researchgate.net

In the field of sustainable materials, this compound is a valuable co-substrate in the biosynthesis of functional polyhydroxyalkanoates (PHAs). researchgate.net PHAs are recognized for their biodegradability and biocompatibility, making them suitable for medical applications. researchgate.net Engineered bacteria, such as Halomonas bluephagenesis, can be grown on a mixture of glucose and this compound to produce copolymers like poly(3-hydroxybutyrate-co-3-hydroxy-5-hexenoate). researchgate.net This biosynthetic process achieves a high conversion efficiency of this compound and results in a functional polymer with desirable mechanical properties, such as a high elongation at break. researchgate.net

Research has demonstrated that the incorporation of this compound into the polymer backbone can be significant. In one study, engineered H. bluephagenesis TDR4 produced a copolymer containing approximately 20% poly(3-hydroxybutyrate-co-22.75 mol% 3-hydroxy-5-hexenoate) after 48 hours of fermentation. researchgate.net The resulting functional PHA containing 12.5 mol% of the 3-hydroxy-5-hexenoate monomer exhibited more than 1000% elongation at break, highlighting the material's enhanced flexibility. researchgate.net

The principle of using fatty acid structures in biocompatible materials is further supported by studies on related molecules. For instance, hexanoic acid has been grafted onto chitosan to create amphiphilic nanomicelles for gene delivery, demonstrating the utility of such carbon chains in developing biocompatible carriers. acs.org

The chemical structure of this compound makes it a suitable starting material for the synthesis of surfactants and plasticizers. cymitquimica.com Its unsaturated nature allows for chemical modifications to create molecules with both hydrophobic (the carbon chain) and hydrophilic (the modified carboxyl group) regions, which is the fundamental characteristic of a surfactant. cymitquimica.comontosight.ai While detailed research findings on surfactants derived specifically from this compound are limited in the provided context, its potential is recognized due to its inherent properties. cymitquimica.com Similarly, derivatives of related fatty acids, such as 3,5,5-trimethylhexanoic acid, are used in the synthesis of surfactants and as plasticizers in various applications. atamanchemicals.com

Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are pivotal in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, acting as both key intermediates and direct precursors to bioactive compounds.

This compound is widely regarded as a versatile intermediate for organic chemical synthesis. cymitquimica.comchemicalbook.com It is a multipurpose synthon used to build more complex molecules, including biologically active metabolites. researchgate.net Its utility is demonstrated in the preparation of iodolactone derivatives and fluorine-containing δ-valerolactones, which are important structural motifs in medicinal chemistry. sigmaaldrich.combeilstein-journals.org

A significant application is in the synthesis of the anti-epileptic drug 4-amino-5-hexenoic acid (Vigabatrin). google.com One patented process involves the hydrolysis of the intermediate 5-vinyl-2-pyrrolidone to yield the final active pharmaceutical ingredient. google.com This highlights how the core structure derived from a hexenoic acid framework is essential for creating valuable therapeutic agents. The unique chemical properties of various this compound derivatives make them versatile building blocks for synthesizing diverse bioactive compounds. ontosight.ai

Beyond its role as an intermediate, this compound serves as a direct precursor for molecules with potential therapeutic activity. In an in silico screening study to identify compounds with antiseizure activity, this compound was one of four compounds prioritized for experimental testing based on its favorable drug-like properties and interaction with sodium channel models. mdpi.com

Furthermore, it is a valuable substrate in advanced synthetic methodologies aimed at creating novel drug candidates. For example, this compound is used in palladium-catalyzed reactions to synthesize polyfunctionalized allenes, which are important frameworks in modern drug discovery. researchgate.net The unique structure of certain this compound derivatives also makes them candidates for developing new pharmaceuticals and agrochemicals. cymitquimica.com Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai In the realm of biosynthesis, this compound can be used as a substrate for enzymes that generate terminal alkynes, allowing for the creation of alkyne-tagged natural products for further study and development. nih.gov

Key Intermediates for Pharmaceutical Compounds

Green Chemistry and Sustainable Chemical Production

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the production of specialty chemicals like this compound. Research is actively exploring sustainable pathways that leverage renewable resources and innovative process technologies to improve the environmental footprint of its synthesis.

Utilization of Biorenewable Feedstocks

The shift away from petrochemical-based manufacturing has placed significant emphasis on the use of biorenewable feedstocks. These are materials derived from biomass, such as plants and agricultural waste, which offer a renewable carbon source for chemical production.

In this context, this compound has been identified as a valuable, bio-based platform molecule. Research has utilized this compound, along with other unsaturated fatty acids like 7-octenoic acid and 9-decenoic acid, as a model substrate derived from biorenewable materials for the synthesis of polymer precursors. fishersci.ptfishersci.ca In one such study, these unsaturated acids were subjected to hydroformylation to produce aldehydes, which were then converted into aldoximes and subsequently nitriles. fishersci.pt This cascade reaction demonstrates a pathway from a biorenewable acid to functionalized monomers for polymer production. fishersci.ptfishersci.ca

The broader strategy for producing such platform chemicals often involves the catalytic conversion of lignocellulosic biomass. A key intermediate that can be readily obtained from the acid-catalyzed hydrolysis of biomass is levulinic acid. sigmaaldrich.com This C5 keto acid is recognized as a top value-added chemical from biomass and serves as a versatile starting point for various chemicals. sigmaaldrich.comfishersci.se While direct, high-yield catalytic routes from levulinic acid to this compound are still an area of development, the structural relationship underscores the potential for future bio-based production pathways. For instance, research has shown the synthesis of a 6-[4-(acetylamino)phenyl]-3-methyl-4-oxo-5-hexenoic acid derivative through a reaction involving β-methyl levulinic acid, highlighting a synthetic link between levulinic acid structures and hexenoic acid frameworks.

Biotransformation Processes in Microreactors

Biotransformation, the use of biological systems such as enzymes or whole microbial cells to perform chemical reactions, is a cornerstone of green chemistry. When coupled with microreactor technology, it can lead to highly efficient, controlled, and intensified chemical processes. Microreactors, with their high surface-area-to-volume ratio, enable rapid mixing and heat transfer, which can significantly enhance reaction rates and product selectivity.

While the specific application of biotransformation in microreactors for the primary synthesis of this compound is not yet extensively documented in scientific literature, related biotransformations highlight the potential of this approach. For example, in a multi-step synthesis starting from this compound to create polymer precursors, a key step involves a biotransformation. fishersci.ptfishersci.ca In this process, an aldoxime derived from this compound is converted into a nitrile using a whole-cell biocatalyst expressing an aldoxime dehydratase. fishersci.ptfishersci.ca This reaction was performed at a small laboratory scale (5 mL) and demonstrated quantitative conversion at certain substrate concentrations, showcasing the effectiveness of biocatalysis in functionalizing the this compound structure. fishersci.ca

Although this specific biotransformation was not conducted in a microreactor, it represents the type of enzymatic or whole-cell process that could be readily transferred to a microfluidic system to further enhance efficiency and control. The successful use of microreactors for other biotransformations, such as the synthesis of various carboxylic acids and their derivatives, suggests that the technology holds significant promise for the future sustainable production of this compound and related compounds. fda.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-hexenoic acid, and how can reaction conditions be optimized for purity?

- Methodology : this compound is commonly synthesized via alkylation of lactams (e.g., valerolactam) using this compound as a reagent, achieving quantitative yields under controlled conditions . Optimization involves monitoring reaction temperature (≤80°C), solvent selection (e.g., dichloromethane), and purification via vacuum distillation. Purity can be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers characterize the physicochemical properties of this compound for experimental reproducibility?

- Methodology : Key properties include:

- Density : 0.961 g/mL at 25°C (measured via pycnometry) .

- Solubility : Soluble in DMSO; sparingly soluble in water. Solubility tests should use standardized shake-flask methods .

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition at ~203°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Flammability : Store away from ignition sources; use spark-proof equipment (H225 hazard) .

- Skin/eye protection : Wear nitrile gloves and goggles (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation .

Advanced Research Questions

Q. How does this compound participate in polyhydroxyalkanoate (PHA) copolymer synthesis, and what analytical techniques validate its incorporation?

- Methodology : this compound serves as a precursor for unsaturated PHAs in bacterial systems (e.g., Methylobacterium extorquens). Post-synthesis, polymers are analyzed via:

- Gel permeation chromatography (GPC) : Molecular weight distribution .

- Fourier-transform infrared spectroscopy (FTIR) : Detection of C=C bonds at ~1640 cm⁻¹ .

- Thermal analysis : TGA and DSC confirm thermal stability shifts due to unsaturated monomers .

Q. What mechanisms explain the contradictory roles of this compound in polymer degradation pathways?

- Methodology : In poly(ε-caprolactone) (PCL) degradation, this compound is both a byproduct (via ester pyrolysis at 350–410°C) and a precursor for ε-caprolactone formation (via unzipping depolymerization at 495°C) . Resolve contradictions by:

- Stepwise TGA-MS : Track gas-phase products (CO₂, CO) at specific temperatures .

- Kinetic studies : Compare activation energies for competing degradation pathways .

Q. How does the alkene regioisomerism of this compound influence its reactivity in inorganic framework synthesis?

- Methodology : In molybdenum-based frameworks (e.g., {(NH₄)₄₂[Mo₁₃₂O₃₇₂(L)₃₀]}), the terminal alkene in this compound (vs. internal alkenes in other isomers) enhances ligand exchange efficiency. Validate via:

- X-ray crystallography : Resolve coordination modes at pore surfaces .

- Mass spectrometry : Monitor ligand uptake using isotopic labeling .

Q. What experimental strategies address the substrate specificity of enzymes utilizing this compound in biosynthetic pathways?

- Methodology : In cyanobacterial pathways (e.g., jamaicamide biosynthesis), JamA enzyme selectively processes this compound but not brominated analogs. Strategies include:

- In vivo MALDI-TOF MS : Track ^15N-labeled intermediates under light/dark conditions .

- Enzyme mutagenesis : Identify active-site residues via homology modeling .

Data Contradiction Analysis

Q. Why do thermal degradation studies report varying decomposition temperatures for this compound?

- Resolution : Discrepancies arise from:

- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition points .

- Heating rate : Faster rates (e.g., 20°C/min vs. 5°C/min) shift TGA peaks .

Methodological Best Practices

- Synthesis : Use anhydrous conditions to prevent side reactions (e.g., hydrolysis of lactams) .

- Characterization : Pair FTIR with Raman spectroscopy to distinguish C=C and C=O vibrational modes .

- Safety : Implement static grounding during transfers to mitigate flammability risks .

Retrosynthesis Analysis